molecular formula C13H18O3 B8817016 Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate

Cat. No. B8817016
M. Wt: 222.28 g/mol
InChI Key: MHPPJDQIHMPUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropanoate

InChI

InChI=1S/C13H18O3/c1-13(2,12(15)16-3)11-6-4-10(5-7-11)8-9-14/h4-7,14H,8-9H2,1-3H3

InChI Key

MHPPJDQIHMPUHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCO)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reaction vessel, 4-bromo phenethyl alcohol (5.0 g), hexamethyldisilizane (HMDS; 3.0 g), acetonitrile (25 mL) and ammoniumchloride (0.01 g) were introduced, and the mixture was stirred at room temperature for 1 hours or more. The mixture was condensed under reduced pressure, and dichloromethane (30 mL) and distilled water (20 mL) were added to separate layers. The separated organic layer was dehydrated with Na2SO4, and then, condensed by filtration. And then, Pd(dba)2 (0.29 g), t-Bu3P (0.20 g), ZnF2 (1.28 g), methyltrimethylsilyl dimethylketene acetal (2.2 g) and DMF (50 mL) were added thereto, and the mixture was reacted at 80° C. for 18 hours. Distilled water (75 mL), ethylacetate (75 mL) and 1N hydrochloric acid (9 mL) were added thereto, and the mixture was stirred to separate layers. The separated organic layer was dehydrated with Na2SO4, and then condensed by filtration, and purified to obtain 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester (5.2 g, yield 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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